Decanenitrile

描述

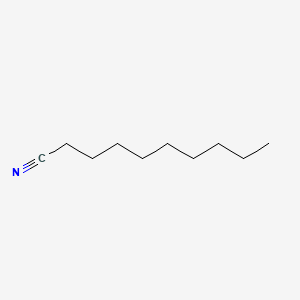

Structure

3D Structure

属性

IUPAC Name |

decanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDPWBWBJMYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027449 | |

| Record name | Decanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Decanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Boiling point equals 241°C | |

| Record name | Decanenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1975-78-6 | |

| Record name | Decanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECANENITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1602VQ5IVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Decanenitrile

For Researchers, Scientists, and Drug Development Professionals

Decanenitrile (C₁₀H₁₉N), also known as caprinitrile or 1-cyanononane, is a versatile aliphatic nitrile with a range of applications in organic synthesis and as a precursor in the manufacturing of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, safety assessments, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental methodologies and structured data presentation.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to pale yellow liquid.[2] Its characteristic mild odor is also a notable physical property. The key quantitative physical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.

Table 1: General and Molar Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉N | [3][4] |

| Molecular Weight | 153.26 g/mol | [3] |

| Exact Mass | 153.1517 g/mol | [5] |

| Molar Volume | 189.22 cm³/mol | [5][6] |

Table 2: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | -18°C to -15°C | [5][7][8][9] |

| Boiling Point | 241°C to 243°C | [3][5][7][8] |

| Flash Point | 91.67°C to 97°C | [2] |

Table 3: Optical and Density Properties of this compound

| Property | Value | Reference(s) |

| Density | 0.81 g/cm³ to 0.828 g/cm³ at 20°C | [5][7][8] |

| Refractive Index | 1.428 to 1.432 at 20°C | [5] |

Table 4: Solubility and Partitioning Properties of this compound

| Property | Value | Reference(s) |

| Water Solubility | Slightly soluble to insoluble | [1][5] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and oils | [1][5] |

| logP (Octanol-Water Partition Coefficient) | 3.65 to 3.78 | [5] |

Table 5: Vapor Pressure of this compound

| Property | Value | Reference(s) |

| Vapor Pressure | 0.0325 mmHg at 25°C | [5][8] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies that are typically employed to determine the key physical properties of organic liquids like this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of an organic liquid is the distillation method.[10]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., a heating mantle).

-

Procedure:

-

A sample of the liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The flask is heated, and the liquid is brought to a boil.

-

The vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.

-

The thermometer is placed in the neck of the distillation flask such that the top of the bulb is level with the side arm leading to the condenser.

-

The temperature at which the liquid-vapor equilibrium is established, indicated by a constant temperature reading on the thermometer as the liquid distills, is recorded as the boiling point.[8]

-

2. Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at room temperature, its melting point is determined for characterization and to understand its behavior at lower temperatures. A common method is the capillary tube method.[11]

-

Apparatus: A melting point apparatus (such as a Thiele tube or a digital melting point device), a thermometer, and a sealed capillary tube.

-

Procedure:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

The sample is heated slowly and uniformly.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.[2]

-

3. Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that is temperature-dependent. The most straightforward method for determining the density of a liquid is by using a pycnometer or by direct mass and volume measurements.[6]

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), an analytical balance, and a graduated cylinder.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and the excess liquid is removed.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

-

-

Procedure (using a graduated cylinder):

-

The mass of an empty, dry graduated cylinder is measured.

-

A known volume of the liquid is added to the graduated cylinder.

-

The total mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[12]

-

4. Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that is dependent on temperature and the wavelength of light used. An Abbe refractometer is a common instrument for this measurement.[7]

-

Apparatus: An Abbe refractometer, a light source (often built into the instrument), and a constant temperature water bath.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is activated.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature at which the measurement is made should be controlled and recorded, as the refractive index is temperature-sensitive.

-

Visualizing Key Relationships of this compound's Physical Properties

While this compound is not involved in biological signaling pathways, its physical properties are logically interconnected and determine its suitability for various applications. The following diagram illustrates these relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. athabascau.ca [athabascau.ca]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. scribd.com [scribd.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. mt.com [mt.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. vernier.com [vernier.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Decanenitrile: Molecular Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of decanenitrile, along with detailed experimental protocols for its synthesis. The information is intended to support research and development activities in the fields of chemistry and drug development.

Core Molecular Data

This compound, also known as caprinitrile or 1-cyanononane, is an aliphatic nitrile with a ten-carbon chain. Its molecular characteristics are fundamental to its reactivity and physical properties.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N | [1][2][3][4][5] |

| Molecular Weight | 153.26 g/mol | [1][3][6] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1975-78-6 | [1][2][4] |

| Appearance | Clear to colorless or pale yellow liquid | [1][2][6] |

| Boiling Point | 241-243 °C | [1][3][6] |

| Melting Point | -15 °C | [3][6] |

| Density | 0.81 g/mL | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [6][7] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

This method involves the reaction of 1-bromononane (B48978) with sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO). The cyanide ion acts as a nucleophile, displacing the bromide ion to form the nitrile.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in dimethyl sulfoxide (DMSO).

-

Addition of Reactant: Slowly add 1-bromononane to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C. The reaction progress can be monitored by gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Another established method is the dehydration of decanamide (B1670024) using a dehydrating agent.

Logical Relationship of Dehydration Synthesis:

Caption: Logical diagram of the dehydration of decanamide to this compound.

Detailed Protocol:

-

Reaction Setup: In a reaction vessel suitable for heating, combine decanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the mixture, typically under reflux, to drive the dehydration reaction. The reaction temperature will depend on the specific dehydrating agent used.

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the dehydrating agent and any byproducts. This may involve quenching the reaction, extraction, and washing. The final product is purified by distillation.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[6][7] Its nitrile functional group can be readily converted into other functional groups, such as amines, carboxylic acids, and ketones, making it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6][7] It is also used in the fragrance industry.[8] Due to its properties, it has been investigated for potential use in liquid crystals.[7]

References

- 1. This compound | 1975-78-6 | Benchchem [benchchem.com]

- 2. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]

- 3. This compound | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. File:Laboratory synthesis of this compound.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. This compound [webbook.nist.gov]

- 6. CAS 1975-78-6: this compound | CymitQuimica [cymitquimica.com]

- 7. Buy this compound | 1975-78-6 | >98% [smolecule.com]

- 8. parchem.com [parchem.com]

An In-depth Technical Guide to Undecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanenitrile (B1346573), with the chemical formula CH₃(CH₂)₈CN, is a long-chain aliphatic nitrile that serves as a versatile intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical and chemical industries. The unique reactivity of the nitrile functional group makes unthis compound a valuable building block for the synthesis of a variety of organic compounds, including amines, carboxylic acids, and ketones. This guide is intended to be a technical resource for researchers, chemists, and professionals in drug development, offering detailed information to support its use in laboratory and industrial settings.

Chemical Identity and Physical Properties

Unthis compound is also known by several synonyms, including decyl cyanide and 1-cyanodecane.[1] It is a colorless liquid under standard conditions.[1]

Table 1: Chemical Identifiers and Physical Properties of Unthis compound

| Property | Value | Reference |

| IUPAC Name | Unthis compound | [1] |

| Synonyms | Decyl cyanide, 1-Cyanodecane, n-Undecanonitrile | [1] |

| CAS Number | 2244-07-7 | [2][3][4] |

| Molecular Formula | C₁₁H₂₁N | [1][2] |

| Molecular Weight | 167.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 252-254 °C at 760 mmHg | [5] |

| 129 °C at 11 mmHg | [4] | |

| Melting Point | -5.8 °C | [4] |

| Density | 0.820 - 0.824 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.431 - 1.435 at 20 °C | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [6] |

| Vapor Pressure | 0.0187 mmHg at 25 °C | [4] |

| Flash Point | >110 °C | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of unthis compound.

Table 2: Spectroscopic Data for Unthis compound

| Spectrum Type | Key Peaks/Signals | Reference |

| Mass Spectrometry (GC-MS) | m/z: 41, 97, 43, 96, 57 | [1] |

| ¹³C NMR (in CDCl₃) | Chemical shifts are available in spectral databases. | [7][8] |

| Infrared (IR) Spectroscopy | A characteristic peak for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. |

Synthesis of Unthis compound: Experimental Protocol

Unthis compound can be synthesized via the nucleophilic substitution of a corresponding alkyl halide with a cyanide salt. The following is a representative protocol based on general methods for nitrile synthesis.

Reaction:

CH₃(CH₂)₉Br + NaCN → CH₃(CH₂)₈CN + NaBr

Materials:

-

1-Bromodecane (B1670165) (1.0 mol)

-

Sodium cyanide (1.2 mol)

-

Dimethyl sulfoxide (B87167) (DMSO) (500 mL)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium cyanide in DMSO.

-

Slowly add 1-bromodecane to the stirred solution.

-

Heat the reaction mixture to 140-150 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude unthis compound.

-

Purify the crude product by vacuum distillation.

Applications in Research and Drug Development

Unthis compound is a valuable intermediate in the synthesis of various organic compounds.[9] The nitrile group can be readily transformed into other functional groups, making it a versatile building block in organic chemistry.[10]

4.1. Role of the Nitrile Group in Medicinal Chemistry

The nitrile group is an important pharmacophore in modern drug design.[11][12][13] Its incorporation into drug candidates can offer several advantages:

-

Enhanced Binding Affinity: The linear geometry and electron-withdrawing nature of the nitrile group allow it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.[11][14]

-

Improved Pharmacokinetic Properties: Introduction of a nitrile group can modulate a molecule's polarity and solubility, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.[13]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.[13]

-

Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.[10]

4.2. Synthetic Utility of Unthis compound

The versatile reactivity of the nitrile group in unthis compound allows for its conversion into a range of other functionalities, which is a key aspect of its utility for researchers and drug development professionals.

Caption: Synthetic transformations of unthis compound.

Logical Workflow for Nitrile-Containing Drug Discovery

The process of discovering and developing a new drug that contains a nitrile functional group follows a logical progression from initial concept to a potential clinical candidate. This workflow highlights the key stages where the properties of the nitrile group are considered and optimized.

Caption: A logical workflow for nitrile-containing drug discovery.

Safety and Handling

Unthis compound is harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Unthis compound is a commercially available and synthetically versatile long-chain aliphatic nitrile. Its value to researchers, scientists, and drug development professionals lies in the rich chemistry of the nitrile functional group, which can be transformed into a wide array of other functionalities. The strategic incorporation of a nitrile group into molecules is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. This technical guide provides essential data and protocols to facilitate the effective and safe use of unthis compound in a research and development setting.

References

- 1. Unthis compound | C11H21N | CID 16722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unthis compound | CymitQuimica [cymitquimica.com]

- 3. UNthis compound | 2244-07-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. undecane nitrile, 2244-07-7 [thegoodscentscompany.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. medkoo.com [medkoo.com]

- 10. nbinno.com [nbinno.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Decanenitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 1975-78-6

Decanenitrile, also known as caprinitrile or nonyl cyanide, is a linear aliphatic nitrile with significant applications in organic synthesis and as an intermediate in the manufacturing of various specialty chemicals, including pharmaceuticals and agrochemicals.[1][2] Its unique chemical reactivity, attributed to the cyano (-C≡N) functional group, allows for its versatile use as a building block for more complex molecules.[3] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and safety information, tailored for a technical audience.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic mild, fatty odor.[1][4] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 1975-78-6 | [1][3][5] |

| Molecular Formula | C₁₀H₁₉N | [3][4][5] |

| Molecular Weight | 153.26 g/mol | [3][4][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Melting Point | -15 °C | [4][7] |

| Boiling Point | 241-243 °C | [4][6][7] |

| Density | 0.81 g/cm³ | [4][7] |

| Flash Point | 241-243 °C | [4][7] |

| Refractive Index | 1.429 - 1.430 | [4][7] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [4] |

| LogP (Octanol/Water) | 3.7 - 3.78 | [4][6] |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Caprinitrile, Nonyl cyanide, 1-Cyanononane | [1][4][5] |

| InChI | InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3 | [1][5] |

| InChIKey | HBZDPWBWBJMYRY-UHFFFAOYSA-N | [1][3][5] |

| SMILES | CCCCCCCCCC#N | [1][3] |

| EC Number | 217-830-6 | [4][6] |

| UNII | 1602VQ5IVC | [4][6] |

Table 3: Spectroscopic Data Availability

| Spectroscopic Technique | Availability | Source(s) |

| Infrared (IR) Spectrum | Data available | [5][8][9] |

| Mass Spectrometry (MS) | Data available (Electron Ionization) | [5][8][10] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data available | [6] |

| Gas Chromatography (GC) | Data available | [5][8][9] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes are employed for the preparation of this compound and other aliphatic nitriles. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The most common methods include nucleophilic substitution and dehydration of amides.

Nucleophilic Substitution of Alkyl Halides

This is a classical and widely used method for preparing nitriles.[11][12] It involves the reaction of a primary or secondary alkyl halide with an alkali metal cyanide.

Reaction: R-X + NaCN → R-CN + NaX (where R = nonyl group, X = Br, Cl)

Experimental Protocol:

-

Materials: 1-Bromononane (or other suitable nonyl halide), sodium cyanide (NaCN) or potassium cyanide (KCN), and a suitable solvent such as ethanol or DMSO.[4][11]

-

Procedure: The alkyl halide is heated under reflux with a solution of sodium or potassium cyanide in ethanol.[11][13] The use of an alcoholic solvent is crucial to prevent the formation of alcohol byproducts, which can occur if water is present.[11][13]

-

Reaction Conditions: The mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by techniques like TLC or GC.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation.

Dehydration of Primary Amides

Nitriles can also be synthesized through the dehydration of primary amides using a strong dehydrating agent.[3][11] For this compound, the starting material would be decanamide (B1670024).

Reaction: CH₃(CH₂)₈CONH₂ + Dehydrating Agent → CH₃(CH₂)₈CN + H₂O

Experimental Protocol:

-

Materials: Decanamide, and a dehydrating agent such as phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[11][12]

-

Procedure (using P₄O₁₀): A solid mixture of decanamide and phosphorus(V) oxide is heated.[11][13]

-

Reaction Conditions: The mixture is heated strongly, causing the elimination of a water molecule from the amide group.

-

Work-up and Purification: The liquid this compound product is collected directly via simple distillation from the reaction mixture.[11][13] Further purification can be achieved if necessary.

Free Radical Addition to Olefins

A documented method for this compound synthesis involves the free-radical addition of acetonitrile (B52724) to an α-olefin, such as 1-octene.[3][14] This process is a chain reaction involving initiation, propagation, and termination steps.[3]

Experimental Protocol (Example):

-

Materials: 1-Octene, acetonitrile, and a free-radical initiator like di-tert-butyl peroxide.[14]

-

Procedure: Acetonitrile, 1-octene, and the initiator are charged into a high-pressure autoclave. The reactor is sealed, deoxygenated, and pressurized (e.g., with nitrogen).[14]

-

Reaction Conditions: The autoclave is heated to a high temperature (e.g., 180°C) under autogenous pressure for a specified period (e.g., one hour).[14]

-

Work-up and Purification: After cooling and depressurizing, the resulting liquid is stripped of volatile components using a rotary evaporator. The product-containing residue is then isolated and purified by fractional distillation under vacuum.[14]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[2] Its cyano group can be readily transformed into other functional groups such as carboxylic acids (via hydrolysis), primary amines (via reduction), and ketones (via Grignard reactions), making it a versatile precursor for a wide range of more complex molecules.[3]

In the context of drug development, the nitrile group is present in over 30 approved pharmaceuticals.[15] Incorporating a nitrile moiety can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and in some cases, act as a "warhead" for covalent inhibitors.[15][16] While this compound itself is not a therapeutic agent, its role as a building block for creating larger, more complex molecules makes it relevant to medicinal chemists and drug development professionals.[2]

Visualizations: Synthesis and Chemical Logic

The following diagrams illustrate the key synthetic pathways for nitriles and a general workflow for their preparation.

Caption: Key synthetic routes for the preparation of nitriles.

Caption: General experimental workflow for nitrile synthesis.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions. It can be toxic if swallowed or absorbed through the skin and may cause irritation to the skin and eyes.[1][17]

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[2][18] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][17]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[2][4] Keep containers tightly closed when not in use.[2]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[17] For skin contact, wash the affected area with soap and water.[17][19] If inhaled, move to fresh air.[17] In case of ingestion, wash out the mouth with water.[17] Seek medical attention in all cases of exposure.[17][19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[20]

References

- 1. CAS 1975-78-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (1975-78-6) | Industrial Chemicals Manufacturer [chemicalbull.com]

- 3. This compound | 1975-78-6 | Benchchem [benchchem.com]

- 4. Decanonitrile | 1975-78-6 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:1975-78-6 | Chemsrc [chemsrc.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length - Google Patents [patents.google.com]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility of Decanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of decanenitrile, a versatile long-chain aliphatic nitrile. Understanding its behavior in various organic solvents is crucial for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Concepts in this compound Solubility

This compound's solubility is governed by its molecular structure, which features a long, nonpolar ten-carbon alkyl chain and a polar nitrile (-C≡N) group. This amphiphilic nature dictates its interaction with different solvent types. The principle of "like dissolves like" is central to understanding its solubility profile. Solvents with similar polarity to this compound will generally be more effective at dissolving it.

Key factors influencing the solubility of this compound include:

-

Polarity: The polarity of the solvent determines its ability to interact with the polar nitrile group and the nonpolar alkyl chain.

-

Intermolecular Forces: Van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding between the solvent and the nitrile group play a significant role.

-

Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature.

Quantitative Solubility of this compound

Based on available information, the following table summarizes the qualitative and semi-quantitative solubility of this compound:

| Solvent Class | Solvent | Solubility Description | Citation(s) |

| Alcohols | Ethanol | Soluble | |

| Ethers | Diethyl Ether | Soluble | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Oils | Various Oils | Soluble | |

| Aqueous | Water | Slightly soluble to insoluble |

For a definitive quantitative understanding, consulting the original 1944 publication by Hoerr et al. is strongly recommended.

Experimental Protocol for Determining Nitrile Solubility

The following is a generalized experimental protocol for determining the solubility of a nitrile like this compound in an organic solvent, based on established methods.

Methodology: Isothermal Saturation Method

This method involves preparing a saturated solution of the solute (this compound) in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Apparatus:

-

Constant temperature water bath or incubator

-

Sealed glass vials or flasks

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration determination

-

Syringes and filters

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed glass vial.

-

Equilibration: The vial is placed in a constant temperature bath and stirred vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, stirring is stopped, and the vial is allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., several hours) to allow the undissolved solute to settle.

-

Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated or temperature-equilibrated syringe to avoid precipitation of the solute upon cooling. The syringe should be fitted with a filter to remove any suspended particles.

-

Dilution: The withdrawn sample is immediately transferred to a pre-weighed volumetric flask and diluted with a suitable solvent to a known volume. The mass of the transferred sample is determined by the difference in the weight of the flask before and after the addition of the sample.

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as gas chromatography.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in units of g/100 g of solvent, molality, or mole fraction.

Logical Workflow for Solubility Assessment

The process of assessing the solubility of a compound like this compound can be visualized as a logical workflow. This begins with understanding the physicochemical properties of the solute and potential solvents and progresses through experimental determination and data analysis.

Caption: Logical workflow for determining the solubility of this compound.

This structured approach ensures a systematic and accurate determination of solubility, providing reliable data for research and development applications.

An In-depth Technical Guide to the Physicochemical Properties of Decanenitrile: Boiling and Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of decanenitrile (C₁₀H₁₉N), a long-chain aliphatic nitrile. The document collates critical data from various sources and outlines the standardized experimental methodologies employed for their determination, offering valuable insights for professionals in research and development.

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported across multiple chemical databases and scientific literature. While minor variations exist between sources, the data presents a consistent physicochemical profile for this compound. The following table summarizes the reported values.

| Physical Property | Reported Value (°C) | Reported Value (K) | Source(s) |

| Boiling Point | 241 | 514.15 | PubChem[1] |

| 241 - 243 | 514.15 - 516.15 | Fisher Scientific[2] | |

| 242 - 244 | 515.15 - 517.15 | The Good Scents Company[3] | |

| 243.75 | 516.9 | NIST[4] | |

| Melting Point | -14.5 to -18 | 258.65 to 255.15 | Smolecule[5] |

| -15 | 258.15 | Chem-Supply.com[6] | |

| -17.9 | 255.25 | The Good Scents Company[3] | |

| -14.46 | 258.69 | NIST[4] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental to the characterization and purity assessment of chemical substances. The methodologies for these measurements are well-established and standardized by international organizations such as the Organisation for Economic Co-operation and Development (OECD).

2.1 Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For pure crystalline solids, this occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range. The reported melting points of this compound were likely determined using one of the following standard methods outlined in OECD Test Guideline 102 .[7][8][9][10]

-

Capillary Method: This is the most common technique for determining the melting point of a crystalline solid.[11]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[12][13]

-

Apparatus: The capillary tube is placed in a heating apparatus, which can be a liquid bath (e.g., Thiele tube with mineral oil) or a metal block (e.g., Mel-Temp apparatus), in close proximity to a calibrated thermometer or temperature sensor.[11]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[12] A rapid initial heating can be used to find an approximate range, followed by a more precise determination with a fresh sample.[11]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[12] For a pure substance like this compound, this range is expected to be narrow.

-

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These are modern instrumental methods that can also be used for melting point determination.[2][9][10] They measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material as a function of temperature. The melting point is identified as the peak of the endothermic transition in the resulting thermogram.

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Several methods are described in OECD Test Guideline 103 for its determination.[5][6][14]

-

Ebulliometer Method: An ebulliometer is a specialized apparatus designed for the precise measurement of boiling points. It involves heating the liquid to its boiling point and measuring the temperature of the vapor-liquid equilibrium. This method can yield highly accurate results.

-

Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is determined by interpolating the temperature at which the vapor pressure equals the standard atmospheric pressure (101.325 kPa).[6]

-

Distillation Method: The boiling point can be determined during the distillation of the liquid.[6] The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For a pure substance, the boiling point should remain constant throughout the distillation process.

-

Siwoloboff Method: This is a micro-method suitable for small quantities of liquid. A sample is heated in a test tube alongside a thermometer. A capillary tube, sealed at the top, is inverted into the sample. As the temperature rises, air escapes from the capillary. At the boiling point, a continuous stream of bubbles emerges. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the melting point of this compound using the capillary method, a fundamental technique in physical chemistry.

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

- 1. This compound | C10H19N | CID 74791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 4. This compound [webbook.nist.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. thinksrs.com [thinksrs.com]

- 14. laboratuar.com [laboratuar.com]

Spectral Analysis of Decanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for decanenitrile, a long-chain aliphatic nitrile. The document details the characteristic signals observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also provided, offering a complete resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2925 | C-H stretch (asymmetric, CH₂) | Strong |

| ~2855 | C-H stretch (symmetric, CH₂) | Strong |

| ~2247 | C≡N stretch | Medium, Sharp |

| ~1465 | C-H bend (CH₂) | Medium |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) (Hz) |

| ~2.32 | t | 2H | -CH₂-CN (C2) | ~7.0 |

| ~1.65 | quintet | 2H | -CH₂-CH₂-CN (C3) | ~7.5 |

| ~1.45 | m | 2H | -CH₂-CH₂-CH₂-CN (C4) | - |

| ~1.28 | m | 10H | -(CH₂)₅- | - |

| ~0.88 | t | 3H | -CH₃ (C10) | ~6.8 |

Note: Spectra acquired in CDCl₃ at a standard operating frequency. Chemical shifts are referenced to TMS (0 ppm). The multiplets for the central methylene (B1212753) groups often overlap.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~119.8 | C≡N (C1) |

| ~31.8 | C9 |

| ~29.3 | C5, C6, C7 |

| ~29.1 | C8 |

| ~28.8 | C4 |

| ~25.3 | C3 |

| ~22.6 | C10 |

| ~17.1 | -CH₂-CN (C2) |

| ~14.1 | -CH₃ (C11) |

Note: Spectra acquired in CDCl₃. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 99.9 | [C₃H₅]⁺ |

| 96 | 78.3 | [C₇H₁₂]⁺ |

| 82 | 73.8 | [C₆H₁₀]⁺ |

| 83 | 70.3 | [C₆H₁₁]⁺ |

| 43 | 69.1 | [C₃H₇]⁺ |

Note: The molecular ion peak (M⁺) at m/z 153 is often of low abundance or absent in the electron ionization mass spectrum of long-chain nitriles due to facile fragmentation.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify the characteristic functional group vibrations.

Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation: this compound, being a clear liquid at room temperature, is analyzed as a neat thin film.[3] A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition:

-

A background spectrum of the empty salt plates is recorded to subtract atmospheric and instrumental interferences.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is acquired over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, as the ¹³C nucleus is less sensitive).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 mg/mL).

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-300.

-

Scan Speed: ~2 scans/second.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a typical experimental workflow.

Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.

Caption: A generalized experimental workflow for the spectroscopic analysis of this compound.

References

A Historical Technical Guide to Aliphatic Nitriles: From Discovery to Early Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of the research on aliphatic nitriles, focusing on their discovery, seminal synthetic methods, and early applications. The content is structured to offer researchers and scientists a detailed understanding of the foundational chemistry of this important class of organic compounds.

Early Discoveries and Foundational Syntheses

The history of nitriles dates back to the late 18th and early 19th centuries, with pioneering chemists laying the groundwork for their synthesis and understanding.

The first compound in the nitrile homologous series, hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[1] Subsequently, in 1832, Friedrich Wöhler and Justus von Liebig prepared benzonitrile, the nitrile of benzoic acid, although the yield was minimal, preventing a thorough characterization of its physical and chemical properties.[1][2] A significant step forward in aliphatic nitrile chemistry was made in 1834 by Théophile-Jules Pelouze, who synthesized propionitrile.[1][2]

The Kolbe Nitrile Synthesis

A cornerstone in the synthesis of aliphatic nitriles is the Kolbe nitrile synthesis, developed by Hermann Kolbe. This method involves the nucleophilic substitution of an alkyl halide with a metal cyanide.[3]

Experimental Protocol: Kolbe Nitrile Synthesis (General 19th Century Method)

A general procedure from the latter half of the 19th century for the Kolbe nitrile synthesis would typically involve the following steps:

-

Reactant Preparation: An alkyl halide (e.g., alkyl iodide or bromide) and a metal cyanide (e.g., potassium cyanide) were prepared.

-

Reaction Setup: The alkyl halide and an aqueous or alcoholic solution of the metal cyanide were mixed in a flask.

-

Reaction Conditions: The mixture was typically heated under reflux for several hours to facilitate the nucleophilic substitution reaction.

-

Work-up and Isolation: After cooling, the reaction mixture was subjected to distillation to separate the crude nitrile from the inorganic salts and unreacted starting materials.

-

Purification: The crude nitrile was then purified by fractional distillation to obtain the final product.

It is important to note that a common side product in this reaction is the formation of an isonitrile, as the cyanide ion is an ambident nucleophile.[3] The ratio of nitrile to isonitrile product is influenced by the solvent and the specific reaction conditions.

Table 1: Physical Properties of Simple Aliphatic Nitriles (Historical Data)

| Nitrile | Formula | Boiling Point (°C) | Solubility in Water (at 20°C) |

| Acetonitrile (B52724) | CH₃CN | 82 | Miscible |

| Propionitrile | CH₃CH₂CN | 97 | 10 g per 100 cm³ |

| Butanenitrile | CH₃CH₂CH₂CN | 116-118 | 3 g per 100 cm³ |

Historical data on yields for early syntheses are not consistently reported in readily accessible sources. The focus of many early publications was on the isolation and characterization of new compounds rather than the optimization of reaction yields.

Dehydration of Amides

Another historically significant method for the preparation of nitriles is the dehydration of primary amides. This reaction typically involves heating the amide with a dehydrating agent.

Experimental Protocol: Dehydration of a Primary Amide (General Historical Method)

-

Reactant and Reagent: A primary amide (R-CONH₂) was mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅).

-

Reaction Conditions: The mixture was heated, often to high temperatures, to drive the dehydration reaction.

-

Isolation: The resulting nitrile was isolated from the reaction mixture, typically by distillation.

Key Chemical Transformations of Aliphatic Nitriles

Once synthesized, aliphatic nitriles proved to be versatile intermediates, capable of undergoing several important chemical transformations.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental reaction that was investigated in the 19th century. This transformation can be achieved under either acidic or alkaline conditions.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile (General Historical Method)

-

Reaction Setup: The aliphatic nitrile was mixed with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Reaction Conditions: The mixture was heated under reflux for an extended period.

-

Isolation: The resulting carboxylic acid was isolated from the reaction mixture. Depending on the properties of the acid, this could involve distillation or extraction.

Experimental Protocol: Alkaline-Catalyzed Hydrolysis of a Nitrile (General Historical Method)

-

Reaction Setup: The aliphatic nitrile was heated with an aqueous solution of a strong base, such as sodium hydroxide.

-

Intermediate Formation: This initially formed the sodium salt of the carboxylic acid and ammonia.

-

Acidification and Isolation: The reaction mixture was then acidified with a strong acid to protonate the carboxylate salt, yielding the free carboxylic acid, which was then isolated.

Reduction to Primary Amines

The reduction of nitriles to primary amines is another crucial transformation. Early methods for this reduction often involved the use of nascent hydrogen, generated in situ.

Experimental Protocol: Reduction of a Nitrile to a Primary Amine (General Historical Method)

-

Reaction Setup: The aliphatic nitrile was dissolved in a suitable solvent, such as ethanol.

-

Reducing Agent: A metal, such as sodium, was added portion-wise to the solution to generate nascent hydrogen.

-

Reaction: The nascent hydrogen reduced the nitrile group to a primary amine.

-

Work-up: After the reaction was complete, the mixture was worked up to isolate the amine product, often involving acidification and subsequent basification to purify the amine.

Early Applications and Toxicological Considerations

While the extensive use of aliphatic nitriles in pharmaceuticals is a more modern development, their versatile chemistry made them valuable intermediates in organic synthesis from an early stage. They served as key building blocks for extending carbon chains and introducing nitrogen-containing functional groups.

The toxicity of nitriles was also a subject of early investigation, primarily due to their relationship with hydrogen cyanide.[5] Early toxicological studies focused on the acute effects of these compounds.

Table 2: Historical Acute Toxicity Data for Simple Aliphatic Nitriles

| Compound | Species | Route of Administration | LD₅₀ (mg/kg) |

| Acetonitrile | Mouse | Oral | 170-520 |

| Propionitrile | Rat | Gavage | 20-80 |

This data is from later 20th-century studies but reflects the ongoing investigation into the toxicology of these early-known compounds.[6]

The toxic effects of many aliphatic nitriles are attributed to the metabolic release of cyanide.[7] However, the rate of metabolism and the resulting toxicity can vary significantly between different nitriles. For instance, acetonitrile is metabolized much more slowly than other nitriles, which contributes to its relatively lower acute toxicity.[1]

Conclusion

The historical research on aliphatic nitriles, from their initial discovery and the development of foundational synthetic methods like the Kolbe synthesis, laid the essential groundwork for modern organic chemistry. The early elucidation of their key reactions, such as hydrolysis to carboxylic acids and reduction to amines, established them as versatile and valuable building blocks in chemical synthesis. While their full potential in drug development would be realized much later, the pioneering work of 19th and early 20th-century chemists provided the fundamental knowledge that continues to underpin their application in science and industry today.

References

- 1. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 2. Journal für praktische Chemie : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 3. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Annalen der Chemie und Pharmacie : Justus Liebig : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Classification of Decanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanenitrile, a member of the aliphatic nitrile family, is a versatile chemical compound with significant applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Its molecular structure, characterized by a ten-carbon alkyl chain and a terminal cyano group, dictates its physicochemical properties and reactivity. This guide provides a comprehensive overview of the structural classification, properties, synthesis, purification, and analysis of this compound, with a particular focus on aspects relevant to research and drug development.

Structural Classification

This compound is classified as a linear aliphatic nitrile .[1] This classification is based on two key structural features: the nature of the carbon chain and the presence of the nitrile functional group.

-

Aliphatic: The molecule consists of a straight-chain, saturated hydrocarbon backbone.

-

Nitrile: It contains a cyano (-C≡N) functional group, where a carbon atom is triple-bonded to a nitrogen atom.

The IUPAC name for the straight-chain isomer is This compound . It is also commonly known by several synonyms, including 1-cyanononane, caprinitrile, and nonyl cyanide.[1]

Isomeric Forms

This compound (C₁₀H₁₉N) can exist in various structural isomeric forms, which are broadly classified based on the branching of the carbon chain and the position of the nitrile group. The primary classifications include:

-

Primary Nitriles: The cyano group is attached to a primary carbon atom (a carbon bonded to only one other carbon atom). n-Decanenitrile is a primary nitrile.

-

Secondary Nitriles: The cyano group is attached to a secondary carbon atom (a carbon bonded to two other carbon atoms).

-

Tertiary Nitriles: The cyano group is attached to a tertiary carbon atom (a carbon bonded to three other carbon atoms).

The branching of the nine-carbon alkyl chain further increases the number of possible isomers.

Physicochemical Properties

The physical and chemical properties of n-decanenitrile are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉N | [1] |

| Molecular Weight | 153.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | -17.9 °C | [3] |

| Boiling Point | 242-244 °C at 760 mmHg | [3] |

| Density | 0.813 - 0.828 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.032 mmHg at 25 °C | [3] |

| Solubility in Water | 23.43 mg/L at 25 °C (estimated) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and DMSO.[1][4] | [1][4] |

| logP (o/w) | 3.780 | [3] |

| Refractive Index | 1.428 - 1.432 at 20 °C | [3] |

| Flash Point | 91.67 °C (Closed Cup) | [3] |

Experimental Protocols

Synthesis of n-Decanenitrile

A common and efficient method for the laboratory synthesis of n-decanenitrile is the nucleophilic substitution of 1-bromononane (B48978) with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

1-Bromononane

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium cyanide in anhydrous DMSO with stirring.

-

Slowly add 1-bromononane to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

Purification by Fractional Distillation

Due to its relatively high boiling point, fractional distillation under reduced pressure is the preferred method for purifying this compound.[4]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.

-

Begin heating the flask gently with a heating mantle.

-

Collect and discard the initial forerun, which may contain lower-boiling impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

-

Stop the distillation before the flask is completely dry to prevent the formation of peroxides.

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute a small amount of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[5][6] The typical concentration for GC-MS analysis is around 10-100 µg/mL.

-

Instrumentation: A standard GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

-

Analysis: The retention time of the this compound peak in the gas chromatogram and the fragmentation pattern in the mass spectrum can be compared to a reference standard or library data for identification. Purity is determined by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the different methylene (B1212753) groups in the alkyl chain and a triplet around 2.3 ppm for the methylene group adjacent to the cyano group.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon around 120 ppm, along with signals for the carbons in the alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound exhibits a sharp, strong absorption band around 2245 cm⁻¹ corresponding to the C≡N stretching vibration.[7] Additional bands corresponding to C-H stretching and bending vibrations of the alkyl chain will also be present.

Relevance in Drug Development

Metabolic Pathways and Toxicology

Aliphatic nitriles, including this compound, can undergo metabolic activation in the liver. The primary metabolic pathway involves the oxidation of the α-carbon (the carbon atom adjacent to the cyano group) by cytochrome P450 enzymes.[8][9][10][11] This oxidation leads to the formation of an unstable cyanohydrin intermediate, which can then decompose to release cyanide and the corresponding aldehyde.

The released cyanide is a potent inhibitor of cellular respiration and is responsible for the acute toxicity associated with some nitriles. The toxicity is influenced by the rate of metabolism and the efficiency of cyanide detoxification pathways in the body.

Role as a Pharmacophore

In drug design, the nitrile group can serve as a versatile pharmacophore. It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The inclusion of a nitrile group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, receptor binding affinity, and cell permeability.

Conclusion

This compound is a structurally straightforward yet chemically significant molecule. Its classification as a linear aliphatic nitrile provides a framework for understanding its properties and reactivity. For researchers and professionals in drug development, a thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use as a building block. Furthermore, knowledge of its metabolic fate and the potential toxicological implications of cyanide release is critical for the development of safe and effective pharmaceuticals. The methodologies and data presented in this guide offer a comprehensive resource for the scientific community engaged in research involving this compound and related compounds.

References

- 1. CAS 1975-78-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Synarome [synarome.com]

- 3. decane nitrile, 1975-78-6 [thegoodscentscompany.com]

- 4. Buy this compound | 1975-78-6 | >98% [smolecule.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. purdue.edu [purdue.edu]

- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Decanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for decanenitrile (CAS No. 1975-78-6), a long-chain aliphatic nitrile used in various research and development applications, including as a fragrance ingredient and an intermediate in organic synthesis.[1] Due to its potential hazards, a thorough understanding of its properties and associated safety measures is crucial for all personnel handling this chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild, characteristic odor.[1] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉N | [2][3] |

| Molecular Weight | 153.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Mild, characteristic | [1] |

| Boiling Point | 241-243 °C | [4] |

| Melting Point | -15 °C | [4] |

| Flash Point | 97 °C (closed cup) | [3] |

| Specific Gravity | 0.813 - 0.828 @ 20°C | |

| Vapor Pressure | 0.0325 mmHg @ 25°C | |

| Water Solubility | Insoluble | [1] |

| logP (Octanol/Water Partition Coefficient) | 3.65 - 3.7 | [2][4] |

Hazard Identification and GHS Classification